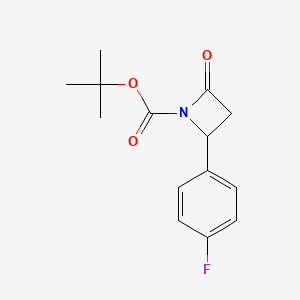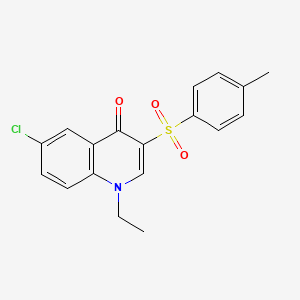
6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C18H16ClNO3S and its molecular weight is 361.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
NMR Study of Halogenated Quinolines
A study by Podányi et al. (1996) focused on the synthesis and NMR spectroscopy analysis of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its mono-, di-, and tri-fluoro and/or -chloro derivatives. This research provides valuable insights into the structural and electronic properties of halogenated quinolines, which are crucial for their applications in medicinal chemistry and material science (Podányi et al., 1996).
Synthesis of Quinoline Derivatives
Gao et al. (2011) described a facile synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, demonstrating the versatility of quinoline frameworks in synthesizing novel compounds with potential biological activities. This work highlights the applicability of quinolines in developing new therapeutics and bioactive molecules (Gao et al., 2011).
Antioxidant Profile of Quinoline Derivatives
Kumar et al. (2007) explored the antioxidant capacity of ethoxyquin and its analogues, including quinoline derivatives. Their findings indicate the potential of these compounds in oxidative stress-related applications, such as food preservation and pharmaceuticals, by inhibiting peroxidation and acting as chain-breaking antioxidants (Kumar et al., 2007).
Molecular Inclusion and Packing Properties
Ashmore et al. (2007) investigated the inclusion and packing properties of chloro-substituted diquinoline dibromide, revealing its capability to form lattice inclusion compounds with various guest molecules. This study underscores the potential of chloroquinolines in crystal engineering and the development of molecular materials with tailored properties (Ashmore et al., 2007).
Metastable Forms of Chloroquinolines
Luo and Sun (2014) characterized two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one, providing insights into the solid-state properties of chloroquinolines and their applications in materials science, particularly in the design of materials with specific optical and electronic properties (Luo & Sun, 2014).
Propriétés
IUPAC Name |
6-chloro-1-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-3-20-11-17(18(21)15-10-13(19)6-9-16(15)20)24(22,23)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIDVQLQXFDRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6S)-5-Phenylmethoxycarbonyl-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2708489.png)
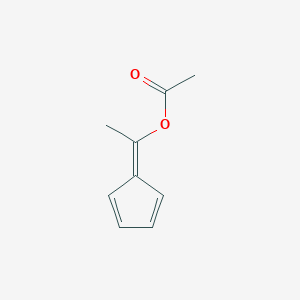
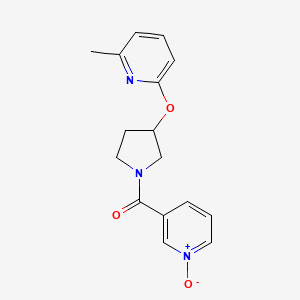
![N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2708495.png)

![1-(2-Chloropyridin-3-yl)sulfonyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2708497.png)
![3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2708498.png)
![5-[(4-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2708499.png)
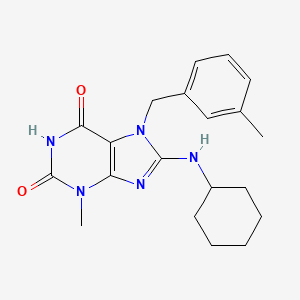
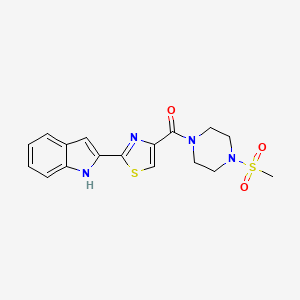
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE](/img/structure/B2708504.png)

![5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2708507.png)
